molecular formula C6H6ClN3O B2970264 Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride CAS No. 2305253-47-6

Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride

Cat. No.: B2970264
CAS No.: 2305253-47-6
M. Wt: 171.58
InChI Key: UWICGADCJLPABR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride is a heterocyclic compound featuring a fused benzene ring with an oxadiazole moiety and an amine substituent at the 5-position. Its structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions involving nitration, reduction, and functional group modifications, as evidenced by its derivatives in synthetic protocols . It is commercially available in high purity (≥95%) and is widely used as a precursor for bioactive molecules, including hypoxia-inducible factor (HIF) inhibitors and serotonin receptor modulators .

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWICGADCJLPABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-47-6
Record name 2,1,3-benzoxadiazol-5-amine hydrochloride
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Scientific Research Applications

Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylpropan-2-amine Hydrochloride (ODMA)

  • Structure : Replaces the amine group with an N-methylpropan-2-amine chain.
  • Pharmacology : Acts as a serotonin (5-HT2C) agonist, structurally analogous to MDMA but with reduced neurotoxicity .
  • Synthesis : Derived from 5-bromobenzo[c][1,2,5]oxadiazole via Grignard addition and subsequent hydrochloride salt formation .

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine Hydrochloride (TDMA)

  • Structure : Substitutes oxygen in the oxadiazole ring with sulfur.
  • Pharmacology : Exhibits altered receptor binding kinetics due to increased electron density from sulfur. Lower serotonin receptor affinity compared to ODMA .
  • Synthesis : Similar to ODMA but starts with 5-bromobenzo[c][1,2,5]thiadiazole .
Parameter Benzo[c][1,2,5]oxadiazol-5-amine HCl ODMA TDMA
Heteroatom Oxygen Oxygen Sulfur
Bioactivity Precursor for HIF inhibitors 5-HT2C agonist Reduced 5-HT2C binding
Synthetic Yield 28–37% (derivatives) 6% (from bromo precursor) 6% (from bromo precursor)

Nitro-Substituted Derivatives

N-(3-Chloro-5-fluorophenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine (HBA)

  • Structure : Adds a nitro group at the 4-position and a chloro-fluorophenyl substituent.
  • Application: Potent HIF2α antagonist with IC50 values in the nanomolar range. Used in cancer research .
  • Synthesis : Achieved via nucleophilic aromatic substitution using 4-nitro-5-chlorobenzo[c][1,2,5]oxadiazole .

4-Nitro-N-(4-boronobenzyl)benzo[c][1,2,5]oxadiazol-5-amine (Compound 9)

  • Structure : Incorporates a boronate ester for Suzuki-Miyaura coupling applications.
  • Application : Serves as a hypoxia inhibitor precursor with enhanced solubility due to boron .
  • Synthesis : Prepared via Buchwald-Hartwig amination (28.7% yield) .
Parameter HBA Compound 9
Substituents 4-Nitro, 3-Cl-5-F-phenyl 4-Nitro, 4-boronobenzyl
Bioactivity HIF2α antagonist Hypoxia inhibition
Synthetic Complexity High (requires halogenated aryl amines) Moderate (boron integration)

Boron-Containing Derivatives

Boron-based analogs, such as 4-nitro-N-(4-boronobenzyl)benzo[c][1,2,5]oxadiazol-5-amine, exhibit improved binding to hypoxia-related targets due to boron’s electron-deficient character. These compounds are pivotal in anticancer research, with ongoing studies assessing their efficacy in vitro and in vivo . In contrast, non-boronated derivatives like the parent compound lack this specificity but are more stable under physiological conditions.

Biological Activity

Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens and cancer types, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxadiazole ring structure that contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, which may influence its biological activity .

Antimicrobial Activity

Recent studies have highlighted the potential of benzo[c][1,2,5]oxadiazol derivatives as antimicrobial agents:

  • Antileishmanial Activity : A study synthesized carboxyimidamide-substituted derivatives of benzo[c][1,2,5]oxadiazole. The most effective derivative demonstrated an EC50 of 4.0 μM against Leishmania donovani axenic amastigote growth and showed low cytotoxicity in infected macrophages (EC50 5.92 μM) .
  • Antitrypanosomal Activity : Research on benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives revealed promising in vitro activity against Trypanosoma cruzi, with some compounds exhibiting IC50 values comparable to established treatments .

Anticancer Properties

The anticancer potential of this compound has been explored extensively:

  • PD-L1 Inhibition : A series of novel derivatives were evaluated for their ability to inhibit PD-L1. Compound L7 exhibited an IC50 value of 1.8 nM in HTRF assays, significantly outperforming the lead compound BMS-1016. Additionally, L7 blocked the PD-1/PD-L1 interaction effectively in cell-based assays .
  • Cytotoxicity Against Cancer Cell Lines : Various studies reported that certain derivatives displayed cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). For instance, some compounds showed IC50 values in the micromolar range and induced apoptosis in treated cells .

The mechanisms underlying the biological activities of benzo[c][1,2,5]oxadiazol derivatives are varied:

  • Inhibition of Mitochondrial Respiration : Some studies suggest that the mechanism of action includes perturbation of the mitochondrial electron transport chain in parasites such as T. cruzi, leading to inhibited respiration .
  • Selective Inhibition : The selectivity for certain biological targets has been noted; for example, specific derivatives exhibited potent inhibition against human carbonic anhydrases associated with cancer .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50/IC50 ValueReference
AntileishmanialLeishmania donovani4.0 μM (axenic)
AntitrypanosomalTrypanosoma cruziComparable to standard
PD-L1 InhibitionHuman PD-L11.8 nM
CytotoxicityMCF-7 (breast cancer)Varies (micromolar)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Benzo[c][1,2,5]oxadiazol-5-amine derivatives, and how can reaction conditions influence yield?

  • The compound is synthesized via nucleophilic substitution reactions. For example, coupling 4-nitrobenzo[c][1,2,5]oxadiazol-5-amine with boronate esters in DMF using tert-butoxide (tBuONa) as a base yields derivatives with varying efficiencies (28.7–72.18%) . Key factors affecting yield include stoichiometric ratios (e.g., 1.5 equiv of boronate ester), solvent choice (DMF preferred for solubility), and reaction time. Optimization may involve adjusting equivalents of reactants or exploring alternative bases like NaH.

Q. How are structural and purity characteristics of Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride validated in synthetic workflows?

  • Characterization relies on spectroscopic techniques:

  • NMR : Confirms substitution patterns and boron integration in derivatives.
  • HPLC : Purity assessment (≥98% for bioactive compounds like HIF-2 antagonists) .
  • Mass Spectrometry : Verifies molecular weight (e.g., 308.65 g/mol for N-(3-chloro-5-fluorophenyl)-4-nitro derivatives) .
    • Crystallography or X-ray diffraction may resolve ambiguities in complex derivatives.

Q. What role does silica gel play in the synthesis of boron-containing analogs of this compound?

  • Silica gel facilitates hydrolysis of aryltrifluoroborate salts to generate trifluoroborate derivatives (e.g., potassium trifluoro(4-((4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)borate) with high efficiency (88.9% yield) . This step is critical for stabilizing boron moieties in hypoxia-targeting agents.

Advanced Research Questions

Q. How does this compound interact with HIF-2α, and what experimental models validate its inhibitory activity?

  • The compound (e.g., HIF-2 Antagonist 2/TC-S7009) binds HIF-2α with a Kd of 81 nM, disrupting hypoxia-inducible factor signaling . Validation methods include:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity.
  • Cellular assays : Hypoxia-mimicking conditions (e.g., CoCl2 treatment) in keratinocytes or cancer cells to assess TSLP suppression via HIF-2α inhibition .
  • Western blotting : Quantifies HIF-2α protein levels post-treatment.

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

  • Discrepancies in hypoxia inhibition efficacy may arise from:

  • Cell-specific variability : Differential HIF-2α expression across cell lines.
  • Off-target effects : Cross-reactivity with HIF-1α (mitigated by using selective inhibitors like PX-478 for HIF-1α vs. TC-S7009 for HIF-2α) .
    • Resolution strategies:
  • Dose-response curves : Establish IC50 values under standardized hypoxia conditions.
  • CRISPR/Cas9 knockout models : Confirm HIF-2α dependency.

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Key structural insights:

  • Nitro group position : 4-Nitro substitution enhances HIF-2α binding compared to unsubstituted analogs .
  • Boron incorporation : Boronated derivatives (e.g., compound 15) improve stability and target engagement in hypoxic microenvironments .
    • Methodology :
  • Molecular docking : Predict interactions with HIF-2α PAS-B domain.
  • In vivo xenografts : Evaluate tumor growth inhibition in HIF-2α-driven cancers.

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Challenges:

  • Low bioavailability : Requires sensitive detection methods (e.g., LC-MS/MS with a lower limit of quantification ≤1 ng/mL).
  • Matrix effects : Plasma proteins may interfere with quantification.
    • Solutions:
  • Stable isotope labeling : Use deuterated internal standards.
  • Solid-phase extraction (SPE) : Pre-concentrate samples to enhance signal-to-noise ratios.

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for studying the compound’s role in hypoxia-related pathologies?

  • In vitro :

  • 3D spheroid cultures : Mimic tumor hypoxia gradients.
  • HRE (hypoxia-response element) luciferase reporters : Quantify HIF-2α transcriptional activity .
    • In vivo :
  • Orthotopic xenografts : Assess metastasis suppression in HIF-2α-overexpressing cancers.
  • Zebrafish models : Visualize angiogenesis modulation in real-time.

Q. How can conflicting data on synthetic yields be reconciled across studies?

  • Variability in yields (e.g., 28.7% vs. 72.18% for similar reactions) may stem from:

  • Solvent purity : Trace water in DMF can hydrolyze intermediates.
  • Catalyst load : Boronate ester equivalents (1.5 vs. 1.0 equiv) significantly impact efficiency .
    • Mitigation:
  • Design of Experiments (DoE) : Systematically optimize parameters.
  • Microwave-assisted synthesis : Reduce reaction times and side-product formation.

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